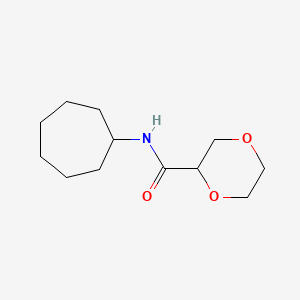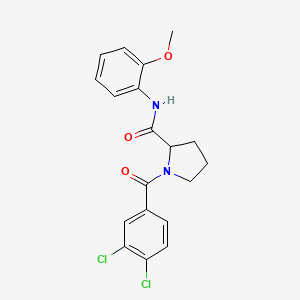
N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide, also known as DCQ or DQP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DCQ is a pyrrolidine-based compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The exact mechanism of action of N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act on various enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various signaling pathways in the body. This compound has also been shown to modulate the activity of certain receptors, including the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in various neurological processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.
实验室实验的优点和局限性
One advantage of using N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its versatility and potential for use in various fields of research. This compound has shown promise in neuroscience, cancer research, and drug discovery, among other areas. Additionally, this compound is relatively stable and can be synthesized through various methods, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are many potential future directions for research involving N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and cancer research. Other potential future directions include the development of new synthesis methods for this compound and the exploration of its potential as a lead compound for the development of new therapeutic agents.
合成方法
N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized through various methods, including the reaction of 2,5-dichloroaniline with quinoline-2-carboxylic acid followed by the addition of pyrrolidine-2-carboxylic acid and subsequent purification steps. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a pure and stable form of this compound for further research.
科学研究应用
N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. This compound has also been studied as a potential lead compound in drug discovery efforts, as it has shown promise in inhibiting certain enzymes and receptors that are involved in various disease processes.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-14-8-9-15(23)18(12-14)25-20(27)19-6-3-11-26(19)21(28)17-10-7-13-4-1-2-5-16(13)24-17/h1-2,4-5,7-10,12,19H,3,6,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMKGMMJOXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)